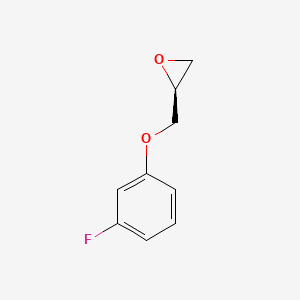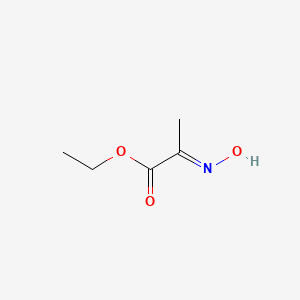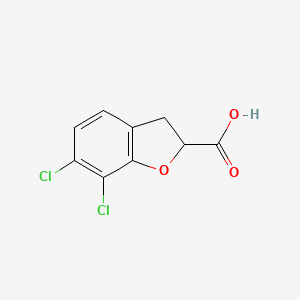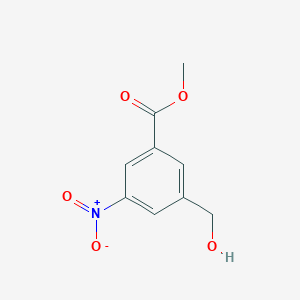
Methyl 3-(hydroxymethyl)-5-nitrobenzoate
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor1.
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions2.Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used3.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under various conditions, and the products of these reactions4.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity6.Wissenschaftliche Forschungsanwendungen
Crystal Structures and Anticonvulsant Activities
Studies on Zn(II) and Co(II) complexes involving 3-nitro-4-hydroxybenzoic acid and related compounds, including those similar to Methyl 3-(hydroxymethyl)-5-nitrobenzoate, have been conducted to determine their anticonvulsant activities. These studies have provided insights into the unique bonding features and physical properties of these compounds, which can account for their anticonvulsant activities (D'angelo et al., 2008).
Corrosion Inhibition
Research into the development of novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, such as those structurally related to Methyl 3-(hydroxymethyl)-5-nitrobenzoate, has shown significant potential in the field of corrosion inhibition. These compounds have been synthesized and identified as effective corrosion inhibitors for mild steel in hydrochloric acid environments, showcasing their ability to form protective layers on metal surfaces and prevent surface damage (Rbaa et al., 2019).
Ligand-Receptor Interactions
Fluorescence correlation spectroscopy (FCS) has been utilized to investigate ligand-receptor interactions, with studies involving fluorescently labeled ligands showing that the photophysical and chemical properties of the labels have a direct influence on measurement quality and ligand-receptor interactions. This research could be relevant to understanding how compounds like Methyl 3-(hydroxymethyl)-5-nitrobenzoate interact at a molecular level (Wohland et al., 1999).
Solubility and Physicochemical Properties
The solubility of compounds structurally related to Methyl 3-(hydroxymethyl)-5-nitrobenzoate in various organic solvents has been studied using spectroscopic methods. These studies are essential for predicting the solubility of similar compounds in additional organic solvents, which is crucial for their application in various fields (Hart et al., 2017).
Magnetic Properties and Biological Activity
Research on Schiff base ligands containing azo groups, similar to Methyl 3-(hydroxymethyl)-5-nitrobenzoate, has revealed their magnetic properties and biological activities. Such studies contribute to the understanding of how these compounds can be applied in medical and material sciences (Ahmadi & Amani, 2012).
Safety And Hazards
Safety and hazard information typically includes the compound’s toxicity, flammability, and environmental impact. This information is often found in the compound’s Material Safety Data Sheet7.
Zukünftige Richtungen
Future directions could involve potential applications of the compound, areas of research that could be explored, and ways the synthesis of the compound could be improved8.
Please note that the specific details for each of these categories would depend on the specific compound . For “Methyl 3-(hydroxymethyl)-5-nitrobenzoate”, more specific information would likely require specialized literature or databases. If you have access to these resources, they may be able to provide more detailed information.
Eigenschaften
IUPAC Name |
methyl 3-(hydroxymethyl)-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMLFVLQJJIINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443738 | |
| Record name | METHYL 3-(HYDROXYMETHYL)-5-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(hydroxymethyl)-5-nitrobenzoate | |
CAS RN |
53732-08-4 | |
| Record name | METHYL 3-(HYDROXYMETHYL)-5-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

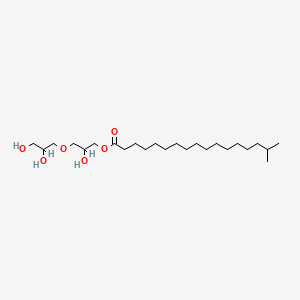
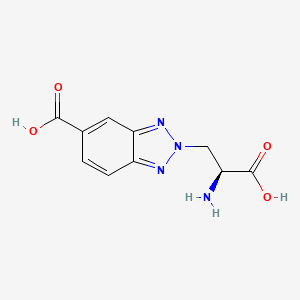
![methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine](/img/structure/B1609660.png)
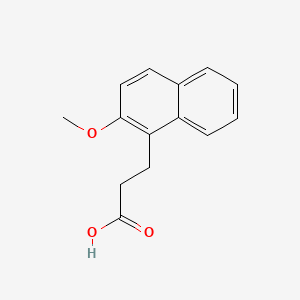
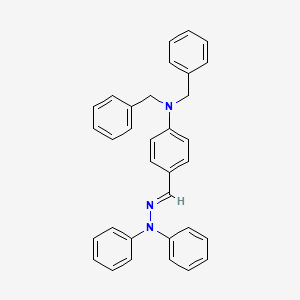
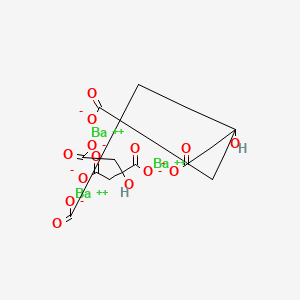
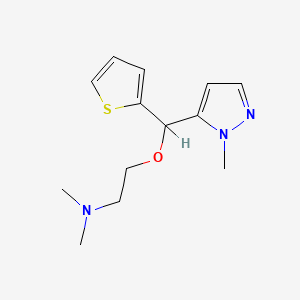
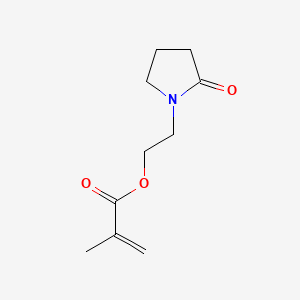
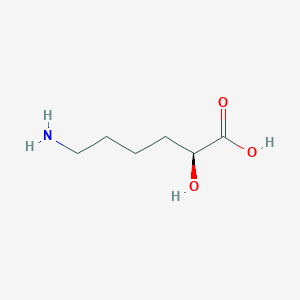
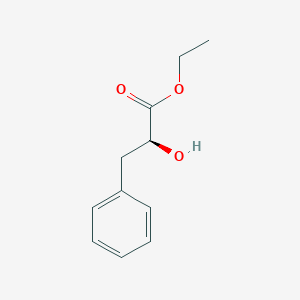
![N-[[3-[2-(3-piperazin-1-ylpyrazin-2-yl)oxyethoxy]phenyl]methyl]propan-2-amine](/img/structure/B1609669.png)
